molecular formula C6H5N3O2 B2882351 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1519243-10-7

5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2882351
CAS No.: 1519243-10-7
M. Wt: 151.125
InChI Key: XMEAHHFAQDOUCD-UHFFFAOYSA-N
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Description

5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The molecular formula of this compound is C6H5N3O2, and it has a molecular weight of 151.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a cyano-substituted hydrazine with a suitable β-keto ester under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as transition metals or solid acids may be employed to facilitate the reaction. The use of eco-friendly solvents and reagents is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as amines, alcohols, or thiols .

Scientific Research Applications

Chemistry: 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with specific properties .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation .

Medicine: Its derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Comparison with Similar Compounds

Uniqueness: 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both cyano and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

5-cyano-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-9-4(3-7)2-5(8-9)6(10)11/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEAHHFAQDOUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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